Ácido 4-hidroxi-3-metilbenzoico

Descripción general

Descripción

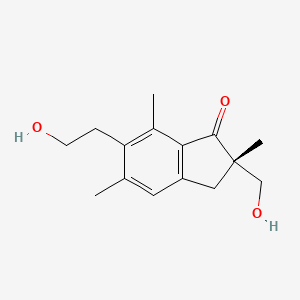

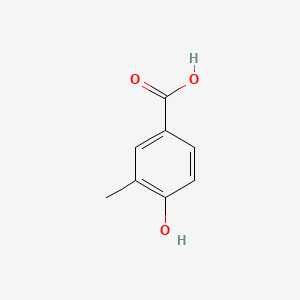

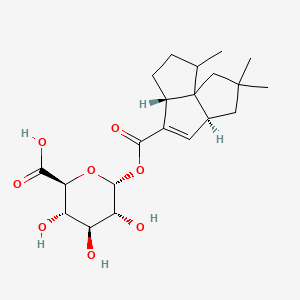

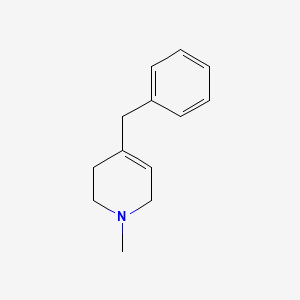

Ácido 4-hidroxi-3-metilbenzoico: es un compuesto orgánico con la fórmula molecular C8H8O3 y un peso molecular de 152,15 g/mol ácido 4-hidroxi-m-toluico . Este compuesto se caracteriza por un anillo de benceno sustituido con un grupo hidroxilo en la posición 4 y un grupo metilo en la posición 3. Es un sólido blanco a blanquecino que es soluble en solventes orgánicos.

Aplicaciones Científicas De Investigación

Química: El ácido 4-hidroxi-3-metilbenzoico se utiliza como bloque de construcción en la síntesis orgánica. Sirve como precursor para la síntesis de moléculas más complejas, incluidos fármacos y agroquímicos .

Biología: En la investigación biológica, este compuesto se estudia por sus posibles propiedades antioxidantes. Se ha identificado como un ácido orgánico normal en muestras de orina de individuos sanos, lo que indica su papel en el metabolismo humano .

Medicina: La investigación está en curso para explorar las posibles aplicaciones terapéuticas del ácido 4-hidroxi-3-metilbenzoico, particularmente en el desarrollo de nuevos fármacos con propiedades antioxidantes y antiinflamatorias .

Industria: En el sector industrial, el ácido 4-hidroxi-3-metilbenzoico se utiliza en la producción de tintes, polímeros y otros productos químicos especiales. Su capacidad de sufrir diversas transformaciones químicas lo convierte en un intermedio valioso en la fabricación química .

Mecanismo De Acción

El mecanismo de acción del ácido 4-hidroxi-3-metilbenzoico está principalmente relacionado con sus propiedades antioxidantes. Puede eliminar radicales libres y reducir el estrés oxidativo en los sistemas biológicos. El grupo hidroxilo en el anillo de benceno juega un papel crucial en su actividad antioxidante al donar átomos de hidrógeno para neutralizar las especies reactivas de oxígeno .

Análisis Bioquímico

Biochemical Properties

4-Hydroxy-3-methylbenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it is known to interact with enzymes involved in the metabolism of aromatic compounds, such as hydroxylases and dehydrogenases. These interactions often involve the hydroxylation of the aromatic ring, leading to the formation of more polar metabolites that can be further processed by the cell .

Cellular Effects

The effects of 4-Hydroxy-3-methylbenzoic acid on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of transcription factors, leading to changes in the expression of genes involved in metabolic pathways. Additionally, 4-Hydroxy-3-methylbenzoic acid can affect cellular metabolism by altering the flux of metabolites through various biochemical pathways .

Molecular Mechanism

At the molecular level, 4-Hydroxy-3-methylbenzoic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating their catalytic activity. Additionally, 4-Hydroxy-3-methylbenzoic acid can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Hydroxy-3-methylbenzoic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 4-Hydroxy-3-methylbenzoic acid is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biological activity. Long-term exposure to 4-Hydroxy-3-methylbenzoic acid has been associated with alterations in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of 4-Hydroxy-3-methylbenzoic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression. Toxic or adverse effects have been observed at high doses, including alterations in liver and kidney function. These threshold effects highlight the importance of dosage in determining the biological activity of 4-Hydroxy-3-methylbenzoic acid .

Metabolic Pathways

4-Hydroxy-3-methylbenzoic acid is involved in several metabolic pathways, including the degradation of aromatic compounds. It interacts with enzymes such as hydroxylases and dehydrogenases, which catalyze the conversion of 4-Hydroxy-3-methylbenzoic acid into more polar metabolites. These metabolites can then enter various biochemical pathways, contributing to the overall metabolic flux within the cell .

Transport and Distribution

Within cells and tissues, 4-Hydroxy-3-methylbenzoic acid is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in certain cellular compartments. For example, 4-Hydroxy-3-methylbenzoic acid may be transported into the mitochondria, where it can influence mitochondrial function and energy metabolism .

Subcellular Localization

The subcellular localization of 4-Hydroxy-3-methylbenzoic acid is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, 4-Hydroxy-3-methylbenzoic acid may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the endoplasmic reticulum, where it can affect protein folding and processing .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El ácido 4-hidroxi-3-metilbenzoico se puede sintetizar a través de varios métodos. Un método común implica la oxidación de 2,4-xilenol utilizando un agente oxidante como permanganato de potasio o ácido crómico . La reacción generalmente ocurre en condiciones ácidas y requiere un control cuidadoso de la temperatura y el tiempo de reacción para lograr altos rendimientos.

Métodos de producción industrial: En entornos industriales, la producción de ácido 4-hidroxi-3-metilbenzoico puede implicar la oxidación catalítica de 3-metilfenol (m-cresol) utilizando catalizadores como cobalto o sales de manganeso . Este proceso a menudo se lleva a cabo en un reactor de flujo continuo para garantizar una conversión eficiente y una alta pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido 4-hidroxi-3-metilbenzoico experimenta diversas reacciones químicas, que incluyen:

Oxidación: Puede oxidarse aún más para formar 4-hidroxi-3-metilbenzaldehído o ácido 4-hidroxi-3-metilbenzoico .

Reducción: Las reacciones de reducción pueden convertirlo en .

Sustitución: El grupo hidroxilo puede participar en reacciones de sustitución nucleofílica, lo que lleva a la formación de varios derivados.

Reactivos y condiciones comunes:

Agentes oxidantes: Permanganato de potasio, ácido crómico.

Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio.

Reactivos de sustitución: Haluros de alquilo, cloruros de acilo.

Principales productos formados:

- 4-Hidroxi-3-metilbenzaldehído

- 4-Hidroxi-3-metilbencil alcohol

- Diversos derivados sustituidos según los reactivos utilizados .

Comparación Con Compuestos Similares

Compuestos similares:

- Ácido 4-hidroxibenzoico

- Ácido 3-hidroxi-4-metilbenzoico

- Ácido 4-hidroxi-3-metoxibenzoico

Comparación: El ácido 4-hidroxi-3-metilbenzoico es único debido a la presencia de un grupo hidroxilo y un grupo metilo en el anillo de benceno. Esta combinación confiere propiedades químicas distintas, como una mayor reactividad en reacciones de sustitución en comparación con el ácido 4-hidroxibenzoico, que carece del grupo metilo . El grupo metilo también influye en la solubilidad y el punto de fusión del compuesto, lo que lo hace adecuado para aplicaciones industriales específicas .

Propiedades

IUPAC Name |

4-hydroxy-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4,9H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTFHNKUKQYVHDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50198148 | |

| Record name | 4-Hydroxy-m-toluic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Hydroxy-3-methylbenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004815 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

11.6 mg/mL at 100 °C | |

| Record name | 4-Hydroxy-3-methylbenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004815 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

499-76-3 | |

| Record name | 4-Hydroxy-3-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=499-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-3-methylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-m-toluic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-m-toluic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.174 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXY-3-METHYLBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BFE7E9FED4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Hydroxy-3-methylbenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004815 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 4-hydroxy-3-methylbenzoic acid in the bacterial metabolism of 2,4-xylenol?

A: 4-Hydroxy-3-methylbenzoic acid is a key intermediate in the bacterial degradation pathway of 2,4-xylenol. Research indicates that the metabolism of 2,4-xylenol begins with the oxidation of the methyl group para to the hydroxyl group, yielding 4-hydroxy-3-methylbenzoic acid. [] This compound is then further metabolized through a series of enzymatic reactions, eventually leading to the formation of β-oxoadipic acid. []

Q2: Which enzymes are involved in the formation and further metabolism of 4-hydroxy-3-methylbenzoic acid during 2,4-xylenol degradation?

A: While the specific enzymes responsible for the initial oxidation of 2,4-xylenol to 4-hydroxy-3-methylbenzoic acid haven't been fully characterized, research suggests the involvement of oxygenase enzymes. [] Further metabolism of 4-hydroxy-3-methylbenzoic acid involves its oxidation to 4-hydroxyisophthalic acid, a reaction requiring NADH as a cofactor. [] Subsequently, 4-hydroxyisophthalic acid is converted to β-oxoadipic acid via a pathway that may involve protocatechuic acid as an intermediate and utilize both NADH and NADPH as cofactors. []

Q3: Can 4-hydroxy-3-methylbenzoic acid be formed from compounds other than 2,4-xylenol?

A: Yes, research demonstrates that 4-hydroxy-3-methylbenzoic acid can also be formed during the anaerobic degradation of o-cresol by a specific bacterial consortium. [] In this pathway, o-cresol undergoes carboxylation at the para position relative to the hydroxyl group, leading to the transient formation of 4-hydroxy-3-methylbenzoic acid. [] This compound is then further dehydroxylated to form 3-methylbenzoic acid. []

Q4: What spectroscopic data is available for 4-hydroxy-3-methylbenzoic acid?

A: Vibrational spectroscopic data for 4-hydroxy-3-methylbenzoic acid has been obtained using FT-Raman and FTIR spectroscopy. [] These studies provided detailed information about the molecule's vibrational modes, which were further analyzed using DFT calculations to assign the observed spectral bands. [] This data can be valuable for identifying and characterizing 4-hydroxy-3-methylbenzoic acid in various samples.

Q5: Have there been any computational studies on 4-hydroxy-3-methylbenzoic acid?

A: Yes, Density Functional Theory (DFT) calculations have been employed to study the electronic properties and vibrational modes of 4-hydroxy-3-methylbenzoic acid. [] These studies have provided insights into the molecule's HOMO-LUMO interactions, which are relevant for understanding its potential biological activity. [] Additionally, Mulliken charge analysis and molecular electrostatic potential (MEP) studies have been conducted to further characterize the electronic structure and properties of this compound. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

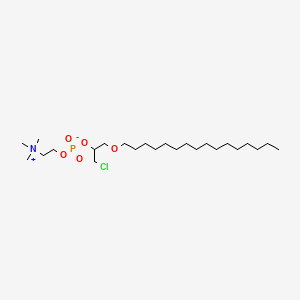

![2-[2-[acetyl-(3-acetyloxypyridine-2-carbonyl)amino]-3-acetyloxyphenyl]-1,3-benzoxazole-4-carboxylic acid](/img/structure/B1219493.png)